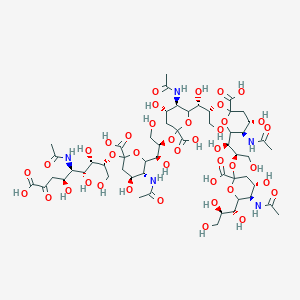
N-Acetylneuraminic Acid Pentamer alpha(2-8)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetylneuraminic acid (Neu5Ac) is a significant sialic acid, a family of sugar molecules that play essential roles in biological recognition phenomena, including cell-cell communication and pathogen-host interactions. The pentamer form of Neu5Ac alpha(2-8) is a polymer consisting of five Neu5Ac units linked together, which has been studied for its biological functions and structural properties .
Synthesis Analysis
The synthesis of Neu5Ac and its derivatives has been approached through various chemical strategies. One method involves the Michael addition of nitro-mannopyranose derivatives to tert-butyl 2-(bromomethyl)prop-2-enoate, followed by reduction and ozonolysis to yield tert-butyl neuraminate, which can be further processed to obtain Neu5Ac . Enzymatic synthesis has also been employed, where N-Acetylneuraminate synthase catalyzes the formation of Neu5Ac derivatives from phosphoenolpyruvate and modified mannose . Other synthetic approaches include phase-transfer catalysis to produce aryl alpha-ketosides of Neu5Ac , and indium-mediated allylation for the synthesis of C-5 analogs of Neu5Ac .
Molecular Structure Analysis
The molecular structure of Neu5Ac polymers, including the pentamer, has been analyzed using high-resolution techniques such as capillary electrophoresis. It has been observed that small oligomers of Neu5Ac migrate in reverse order of their molecular masses, which is proposed to be related to their stereochemical structures . Structural variations of Neu5Ac have been synthesized to study their behavior towards enzymes like CMP-sialate synthase, which is crucial for understanding the molecular interactions and functions of these sialic acid derivatives .
Chemical Reactions Analysis
Neu5Ac and its derivatives undergo various chemical reactions that have been explored for the synthesis of structurally diverse compounds. These reactions include the transformation of methyl esters to thiocarbonate derivatives, iodination, and reduction to produce deoxy derivatives of Neu5Ac . The reactivity of Neu5Ac derivatives with diimidazolylthiocarbonate has also been studied, leading to cyclic dithiocarbonato sialic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of Neu5Ac derivatives are influenced by their molecular structure and the presence of functional groups. For instance, the synthesis of Neu5Ac 8-methyl ether and its inhibition of neuraminidase activity demonstrates the importance of the methyl group at the C-8 position . The phase-transfer-catalyzed synthesis of alpha-N-ketosides of Neu5Ac has provided insights into the stereoselectivity and mechanism of glycosidation reactions involving sialic acid derivatives . Additionally, the synthesis of an isomer of Neu5Ac with the acetamido group at C-4 (iso-Neu4Ac) has been achieved, showcasing the versatility of Neu5Ac chemistry .
科学的研究の応用
Role in Molecular Recognition Processes
N-Acetylneuraminic acid is significant in molecular recognition processes. Molecular dynamics (MD) simulation and quantum mechanical (QM) calculations have provided insights into its three-dimensional structure and conformation in biological environments. This understanding is crucial for glycobiologists and biotechnologists, and aids in the design of drugs using sialic acid analog inhibitors (Priyadarzini, Subashini, Selvin & Veluraja, 2012).
Analytical Chemistry Applications
Capillary electrophoresis has been used for high-resolution analysis of polymers of N-acetylneuraminic acid. This method revealed unusual migration patterns related to the stereochemical structures of its oligomers, which are proposed to be closely linked to their biological functions (Kakehi, Kinoshita, Hayase & Oda, 1999).
Affinity Purification Applications
Synthesized N-acetylneuraminic acid analogues have been effectively used for the purification of sialic acid-recognising proteins. These analogues, when coupled to affinity resins, have proven efficient in purifying various sialic acid-recognising proteins like Vibrio cholerae sialidase and rat liver sialyltransferases (Abo, Ciccotosto, Alafaci & von Itzstein, 1999).
Potential in Drug Design
The synthesis of N-acetylneuraminic acid analogues, such as N-ketosides, has been explored for potential applications in drug design. These analogues, resistant to neuraminidase hydrolysis, are important for understanding the mechanism of phase-transfer catalysis in sialic acid derivatives, which is valuable for designing neuraminidase inhibitors (Rothermel, Weber & Faillard, 1992).
Biochemical Research
The synthesis and evaluation of various N-acetylneuraminic acid analogues have been instrumental in biochemical research, particularly in studying enzyme-substrate interactions and enzyme kinetics. These analogues have helped in understanding the action of specific enzymes like N-acetylneuraminic acid aldolase (Suttajit, Urban & McLean, 1971).
作用機序
Target of Action
The primary target of N-Acetylneuraminic Acid Pentamer alpha(2-8) is 3-deoxy-manno-octulosonate cytidylyltransferase , also known as KDO , a required 8-carbon sugar for incorporation into bacterial lipopolysaccharide in Gram-negative bacteria . This compound also interacts with various other targets such as Tetanus toxin, Cholera enterotoxin subunit B, Botulinum neurotoxin type B, and others .
Mode of Action
N-Acetylneuraminic Acid Pentamer alpha(2-8) activates KDO for incorporation into bacterial lipopolysaccharide in Gram-negative bacteria . This interaction results in changes in the bacterial cell wall, affecting its integrity and function .
Biochemical Pathways
It is known that this compound plays a role in the synthesis of bacterial lipopolysaccharides, which are essential components of the outer membrane of gram-negative bacteria . These lipopolysaccharides play a crucial role in the bacteria’s defense mechanism and pathogenicity.
Action Environment
The action, efficacy, and stability of N-Acetylneuraminic Acid Pentamer alpha(2-8) can be influenced by various environmental factors. For instance, the compound is sensitive to air, heat, and moisture, and should be stored under inert gas at temperatures below 0°C . These factors should be taken into consideration when handling and using this compound.
特性
IUPAC Name |
(4S,5R)-5-acetamido-2-[(1S,2R)-1-[(3R,4S)-3-acetamido-6-[(1S,2R)-1-[(3R,4S)-3-acetamido-6-[(1S,2R)-1-[(3R,4S)-3-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H87N5O41/c1-16(66)56-32(21(71)6-22(72)47(84)85)42(83)38(79)28(12-62)94-52(48(86)87)8-24(74)34(58-18(3)68)44(99-52)40(81)30(14-64)96-54(50(90)91)10-26(76)36(60-20(5)70)46(101-54)41(82)31(15-65)97-55(51(92)93)9-25(75)35(59-19(4)69)45(100-55)39(80)29(13-63)95-53(49(88)89)7-23(73)33(57-17(2)67)43(98-53)37(78)27(77)11-61/h21,23-46,61-65,71,73-83H,6-15H2,1-5H3,(H,56,66)(H,57,67)(H,58,68)(H,59,69)(H,60,70)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,92,93)/t21-,23-,24-,25-,26-,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43?,44?,45?,46?,52?,53?,54?,55?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANAKXYVEIHDFV-JLSNPXASSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(CO)C(C2C(C(CC(O2)(C(=O)O)OC(CO)C(C3C(C(CC(O3)(C(=O)O)OC(CO)C(C4C(C(CC(O4)(C(=O)O)OC(CO)C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H](CO)[C@H](C2[C@@H]([C@H](CC(O2)(C(=O)O)O[C@H](CO)[C@H](C3[C@@H]([C@H](CC(O3)(C(=O)O)O[C@H](CO)[C@H](C4[C@@H]([C@H](CC(O4)(C(=O)O)O[C@H](CO)[C@H]([C@@H]([C@@H]([C@H](CC(=O)C(=O)O)O)NC(=O)C)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H87N5O41 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1474.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3001048.png)
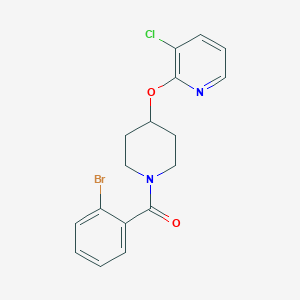
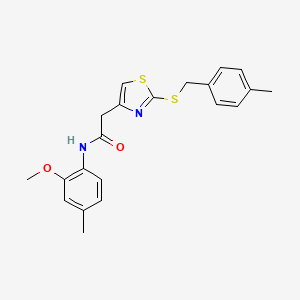
![(Z)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-thiophen-2-ylthiophen-2-yl)prop-2-enamide](/img/structure/B3001054.png)
![ethyl 2-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B3001056.png)
![4-(4-{[(E)-2-phenylhydrazono]methyl}-2-pyrimidinyl)phenyl 4-fluorobenzenecarboxylate](/img/structure/B3001057.png)
![3-(4-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3001058.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B3001059.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B3001060.png)
![Methyl 5-(diethylcarbamoyl)-2-{[(4-ethoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B3001064.png)
![6-Methyl-4-azaspiro[2.5]octane;hydrochloride](/img/structure/B3001065.png)
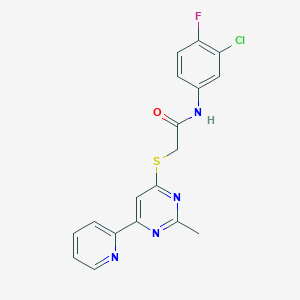
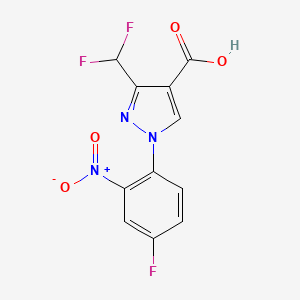
![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B3001070.png)